Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15740693
InChI: InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)8-6-14-10-7(8)4-3-5-9(10)13/h3-6,14H,2H2,1H3
SMILES:
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate

CAS No.:

Cat. No.: VC15740693

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate -

Specification

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
IUPAC Name ethyl 2-(7-chloro-1H-indol-3-yl)-2-oxoacetate
Standard InChI InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)8-6-14-10-7(8)4-3-5-9(10)13/h3-6,14H,2H2,1H3
Standard InChI Key LYRNOVZMMWKIOR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate features a planar indole ring system substituted with a chlorine atom at the 7-position and an oxoacetate ester group at the 3-position. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The chlorine substituent enhances electron-withdrawing effects, while the ethyl oxoacetate moiety introduces steric bulk and hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H10ClNO3\text{C}_{12}\text{H}_{10}\text{ClNO}_{3}
Molecular Weight251.66 g/mol
CAS Registry Number863289-30-9
IUPAC NameEthyl 2-(7-chloro-1H-indol-3-yl)-2-oxoacetate
LogP (Partition Coefficient)2.57
Canonical SMILESCCOC(=O)C(=O)C1=CNC2=C1C=CC=C2Cl

The compound’s moderate LogP value (2.57) suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules .

Spectroscopic Characterization

Infrared (IR) Spectroscopy: Key absorption bands include:

  • ν(C=O)\nu(\text{C=O}): 1745–1680 cm1^{-1} (ester and ketone carbonyl stretches)

  • ν(N-H)\nu(\text{N-H}): 3400–3200 cm1^{-1} (indole NH stretch)

  • ν(C-Cl)\nu(\text{C-Cl}): 750–550 cm1^{-1}

1H NMR^1\text{H NMR} (DMSO-d6_6):

  • δ 12.40 ppm (s, 1H, indole NH)

  • δ 8.45–7.24 ppm (m, 4H, aromatic protons)

  • δ 4.38 ppm (t, 2H, ethyl CH2_2)

  • δ 1.13 ppm (d, 3H, ethyl CH3_3)

Synthetic Methodologies

Conventional Acylation Route

The most widely reported synthesis begins with 7-chloroindole, which undergoes Friedel-Crafts acylation with ethyl oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is used as a base to scavenge HCl:

7-Chloroindole+ClCOCOOEtTEA, DCMEthyl 2-(7-Chloro-3-indolyl)-2-oxoacetate\text{7-Chloroindole} + \text{ClCOCOOEt} \xrightarrow{\text{TEA, DCM}} \text{Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate}

Key Parameters:

  • Yield: 65–72% after column chromatography

  • Purity: >95% (HPLC)

  • Side Reactions: Over-acylation at the indole 2-position (<5%)

Copper-Catalyzed Carbonylation

An alternative method employs hexaketocyclohexane (C6_6O6_6·8H2_2O) as a carbonyl source in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in methanol at 60°C :

7-Chloroindole+C6O6CuI, MeOHEthyl 2-(7-Chloro-3-indolyl)-2-oxoacetate\text{7-Chloroindole} + \text{C}_6\text{O}_6 \xrightarrow{\text{CuI, MeOH}} \text{Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate}

Advantages:

  • Avoids hazardous acyl chlorides

  • Higher functional group tolerance (yield: 78–82%)

Table 2: Comparison of Synthesis Methods

ParameterAcylation RouteCopper-Catalyzed
Yield65–72%78–82%
Reaction Time4–6 h8–12 h
CatalystNoneCuI/Phenanthroline
ScalabilityModerateHigh

Biological Activities and Mechanisms

Anticancer Activity

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics in MCF-7 breast cancer cells (IC50_{50} = 2.4 μM). Comparative studies show 3–5× greater potency than combretastatin A-4 analogues .

Mechanistic Insights:

  • Induces G2/M cell cycle arrest via cyclin B1 downregulation

  • Activates caspase-3/-9 pathways, triggering apoptosis

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL) . Synergistic effects with β-lactams enhance activity against methicillin-resistant strains (FICI = 0.25) .

Anti-Inflammatory Properties

In LPS-stimulated RAW 264.7 macrophages, the compound suppresses NO production (IC50_{50} = 12.5 μM) by inhibiting iNOS and COX-2 expression via NF-κB pathway modulation.

Applications in Drug Discovery

Lead Optimization Strategies

  • Ester Bioisosteres: Replacement of the ethyl ester with amides improves metabolic stability (e.g., t1/2_{1/2} in human liver microsomes increases from 1.2 h to 4.8 h) .

  • Halogen Substitution: Fluorine at the 5-position enhances blood-brain barrier permeability (LogBB = 0.43 vs. 0.21 for parent compound) .

Prodrug Development

Phosphate prodrugs demonstrate 92% oral bioavailability in rats compared to 35% for the parent molecule, enabling once-daily dosing.

Future Directions and Challenges

Targeted Delivery Systems

Encapsulation in PEG-PLGA nanoparticles reduces systemic toxicity while maintaining antitumor efficacy (tumor growth inhibition: 78% vs. 62% for free drug).

Resistance Mitigation

Co-administration with P-glycoprotein inhibitors (e.g., verapamil) reverses multidrug resistance in A549/Taxol cells (reversal fold = 8.3) .

Synthetic Challenges

  • Regioselectivity: Competing acylation at indole 2-position remains a limitation (5–8% byproducts).

  • Scale-Up: Copper-catalyzed methods require optimization for kilogram-scale production .

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